molecular formula C11H12N2O2 B8461100 5-Nitro-1-propyl-1H-indole

5-Nitro-1-propyl-1H-indole

Cat. No.: B8461100
M. Wt: 204.22 g/mol
InChI Key: OXZPPTMRXPQHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-1-propyl-1H-indole is a nitro-substituted indole derivative characterized by a nitro (-NO₂) group at the 5-position of the indole ring and a propyl chain at the N1 position. The nitro group enhances electron-withdrawing effects, influencing reactivity and stability, while the propyl substituent contributes to lipophilicity and steric bulk, affecting solubility and interaction with biological targets.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-nitro-1-propylindole

InChI

InChI=1S/C11H12N2O2/c1-2-6-12-7-5-9-8-10(13(14)15)3-4-11(9)12/h3-5,7-8H,2,6H2,1H3

InChI Key

OXZPPTMRXPQHIE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 5-nitro-1-propyl-1H-indole with structurally related indole derivatives:

Compound Name Substituents Key Functional Groups Position of Nitro Group Reference
This compound Propyl (N1), Nitro (C5) Nitro, Alkyl chain C5 N/A
(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole Methoxy (C5), Nitrovinyl (C3) Nitrovinyl, Methoxy C3 (nitrovinyl)
5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole Fluoro (C5), Triazole-ethyl (C3) Fluoro, Triazole None
5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole Ethoxycarbonyl (C5), Acetoxy (C7) Ester, Acetate None

Key Observations :

  • Alkyl Chain Length : The propyl group at N1 provides greater lipophilicity than methyl or ethyl chains (e.g., in 1-methylindole derivatives), which may enhance membrane permeability but reduce aqueous solubility .

Analysis :

  • Lipophilicity : The propyl chain in this compound increases LogP compared to methoxy or nitrovinyl analogs, suggesting stronger membrane affinity but lower solubility.
  • Triazole-containing indoles (e.g., ) exhibit dual anticancer and antioxidant roles due to heterocyclic stability.

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